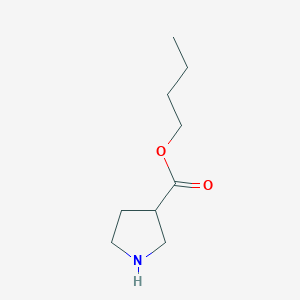

吡咯烷-3-羧酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves a series of steps that efficiently build the pyrrolidine ring system, often with high stereocontrol. For instance, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving a 71% overall yield for a specific derivative. This process includes catalytic asymmetric reduction, t-butylamine displacement, and conjugate addition, culminating in a nitrile anion 5-exo-tet cyclization to form the pyrrolidine ring with high yield and enantiomeric excess (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been extensively studied, providing insights into their stereochemistry and crystallography. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its structure through X-ray diffraction, revealing a triclinic space group and specific cell parameters. This analysis offers valuable information on the molecular conformation and intermolecular interactions of pyrrolidine derivatives (Naveen et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrolidine-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method highlights the versatility of pyrrolidine derivatives in engaging in efficient and innovative synthetic routes (Herath & Cosford, 2010).

科学研究应用

1. Drug Discovery

- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

2. Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

- Application : Pyrrolidine-based organocatalysts are used for the asymmetric functionalization of aldehydes .

- Methods : The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate .

- Results : This method has allowed for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

3. Synthesis of Other Compounds

- Application : Butyl pyrrolidine-3-carboxylate is commonly used as a reagent for the synthesis of other compounds.

- Methods : The specific methods of application would depend on the compounds being synthesized.

- Results : The outcomes would also depend on the specific reactions involved.

4. Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

- Application : Pyrrolidine-3-carboxylic acid derivatives are synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

- Methods : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

5. SAR Studies

- Application : Structure-Activity Relationship (SAR) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .

- Methods : The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were studied .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

6. Synthesis of Biologically Active Compounds

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

安全和危害

未来方向

Pyrrolidine derivatives, including “Butyl pyrrolidine-3-carboxylate”, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

属性

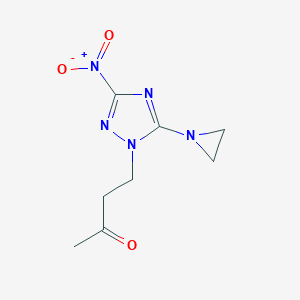

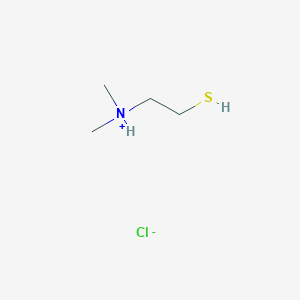

IUPAC Name |

butyl pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHFRRSJVMHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556779 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl pyrrolidine-3-carboxylate | |

CAS RN |

122079-54-3 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)